molecular formula C17H10O B105084 7H-benzo[c]fluoren-7-one CAS No. 6051-98-5

7H-benzo[c]fluoren-7-one

Cat. No. B105084
CAS RN: 6051-98-5
M. Wt: 230.26 g/mol
InChI Key: USYWCEDYVLPNHH-UHFFFAOYSA-N
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Description

7H-benzo[c]fluoren-7-one is a chemical compound that belongs to the fluorenone family, characterized by a fused tricyclic structure that includes two benzene rings and a cyclopentanone ring. The compound has been of interest due to its potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

Several methods have been developed for the synthesis of benzo[c]fluoren-7-one derivatives. One approach involves a one-pot synthesis using a cobalt-catalyzed [3+2] annulation of oxabicyclic alkenes, followed by a ring-opening/dehydration sequence, which tolerates a wide range of functional groups and uses oxygen as a green oxidant . Another method is a base-promoted, metal-free synthesis that proceeds via a tandem double-aldol condensation, yielding benzo[b]fluoren-11-ones with diverse substituents . A radical tandem bicyclization process has also been established to synthesize the 5H-benzo[a]fluoren-5-one skeleton from nonterminal 1,6-alkynes . Additionally, regioselective [3+3] cyclizations have been used to prepare various fluorenones, including 6H-benzo[c]chromen-6-ones . An efficient synthesis of hydroxy-7H-benzo[c]fluoren-7-ones has been described, utilizing oxazolines as activating groups for aromatic nucleophilic substitution . Moreover, a three-component synthesis has been developed for the preparation of 7-methyl-10-aryl-10H-5,8-dioxa-benzo[b]fluoren-9,11-diones using a solid acid catalyst . Lastly, a synthesis of 5-bromo-7,7-dimethyl-7H-benzo[c]fluorene has been optimized, providing insights into the preparation of brominated derivatives .

Molecular Structure Analysis

The molecular structure of fluoren-9-one derivatives has been studied using X-ray diffractometry. For instance, the structure of 1,8-dimethylfluoren-9-one, a related compound, has been determined, revealing a nearly planar arrangement of the molecule with a mutual inclination between benzene rings of 178.6 degrees .

Chemical Reactions Analysis

The reactivity of 7H-benzo[c]fluoren-7-one derivatives has been explored in various chemical reactions. For example, the synthesis of hydroxy-7H-benzo[c]fluoren-7-ones involves aromatic nucleophilic substitution, which is a key step in the production of photochromic naphthopyrans . The compound has also been used in the synthesis of PAH:DNA adducts, which are important for understanding the toxicological impact of coal tar exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7H-benzo[c]fluoren-7-one derivatives are influenced by their molecular structure. The planarity of the molecule, as observed in the X-ray crystallographic analysis of its derivatives, suggests potential applications in electronic materials due to the extended π-conjugation . The presence of substituents on the fluorenone framework can significantly alter the compound's electronic properties, solubility, and reactivity .

Scientific Research Applications

DNA Adduct Formation and Carcinogenic Potential

  • DNA Adduct Formation in Lung of Mice : 7H-Benzo[c]fluorene, a component of 7H-benzo[c]fluoren-7-one, forms major DNA adducts in the lungs of mice exposed to coal tar, indicating a high systemic bioavailability and metabolism in vivo, and its potential role in toxicological responses (Koganti et al., 2001).
  • Carcinogenicity in Mice : 7H-Benzo[c]fluorene has been shown to induce lung tumors in mice, suggesting its role as a systemic carcinogen and its contribution to lung tumorigenicity seen with coal tar (Weyand et al., 2004).

Chemical Synthesis and Derivatives

  • Synthesis of Derivatives : Efficient synthesis methods have been developed for derivatives of 7H-benzo[c]fluoren-7-one, such as 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene, indicating its utility in creating novel compounds (Jin Jing, 2013).
  • Characterization of Derivatives : Detailed NMR characterization of certain derivatives, like 5-(2-dimethylaminoethoxy)-7-oxo-7H-benzo[c]fluorene, highlights the compound's potential in various chemical applications (Lyčka et al., 1987).

Photophysical Properties and Applications

  • Two-Photon Absorption and Metal Ion Sensing : Studies on fluorene derivatives, including those related to 7H-benzo[c]fluoren-7-one, show significant two-photon absorption properties and potential as metal-ion sensing probes, which could be valuable in microscopy imaging and sensing applications (Belfield et al., 2010).

Environmental Toxicity and Analysis

  • Toxicity in Petrogenic and Pyrogenic Materials : The toxicity profile of 7H-benzo[c]fluorene is significant in both petrogenic and pyrogenic materials, impacting environmental risk assessments (Richter-Brockmann & Achten, 2018).

Safety And Hazards

The safety information available indicates that 7H-benzo[c]fluoren-7-one may cause skin irritation (H315) and serious eye irritation (H319) .

properties

IUPAC Name

benzo[c]fluoren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYWCEDYVLPNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209258
Record name 7H-Benzo(c)fluoren-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-benzo[c]fluoren-7-one

CAS RN

6051-98-5
Record name 7H-Benzo[c]fluoren-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6051-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Benzo(c)fluoren-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Benzo(c)fluoren-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
A Tutar, K Berkil, RR Hark, M Balci - Synthetic Communications, 2008 - Taylor & Francis
The photobromination of 5‐methoxyindane and 5‐methoxyindanone was studied at both high and low temperatures. 1,2,3‐Tribromo‐6‐methoxyindene was easily synthesized by …
Number of citations: 20 www.tandfonline.com
S Wang, D Mo, K Deng - Available at SSRN 4611899 - papers.ssrn.com
In this paper, two novel DAD type molecules (EBZFO1 and TBZFO2), which consisting of 7H-benzo [c] fluoren-7-one as electron acceptor (A) unit, 3, 4-ethylenedioxythiophene (EDOT) …
Number of citations: 0 papers.ssrn.com
PJ Coelho, MA Salvador, MM Oliveira, LM Carvalho - Synlett, 2004 - thieme-connect.com
An efficient synthesis of 2-, 3-and 4-hydroxy-7H-benzo [c] fluoren-7-ones, useful intermediates for the synthesis of photochromic naphthopyrans, is described. The synthetic approach …
Number of citations: 6 www.thieme-connect.com
N Campbell, JR Gorrie - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
The synthesis of the above hydrocarbon and benzo[j]fluoranthene from ethyl 3-phenylinden-1-one acetate via the useful intermediates 5,6,6a,11b-tetrahydro-7H-benzo[c]fluorene-5,7-…
Number of citations: 2 pubs.rsc.org
A Tutar, R Erenler - Journal of the Chemical Society of Pakistan, 2016 - jcsp.org.pk
Bromination reactions of 4-bromoindanone and 5-bromoindanone were presented and optimum reaction conditions were introduced. 2, 2, 4-Tribromoindanone was synthesized by …
Number of citations: 1 jcsp.org.pk
M KHODAYARIFARD, BB GHOBARI, YM SHOKOUHI - sid.ir
IN THIS WORK, INTRAMOLECULAR PHOTO-INDUCED PROTON TRANSFERS IN 6-HYDROXY-7H-BENZO [C] FLUOREN-7-ONE (HBFO) AND ITS SUBSTITUTED COMPOUND IN …
Number of citations: 0 www.sid.ir
H GOROOHI, P ALIZADEH - 2016 - sid.ir
IN THIS WORK, INTRAMOLECULAR PHOTO-INDUCED PROTON TRANSFERS IN 6-HYDROXY-7H-BENZO [C] FLUOREN-7-ONE (HBFO) AND ITS SUBSTITUTED COMPOUND IN …
Number of citations: 0 www.sid.ir
K Misaki, H Kawami, T Tanaka, H Handa… - … and Chemistry: An …, 2007 - Wiley Online Library
Polycyclic aromatic ketones (PAKs) and polycyclic aromatic quinones (PAQs) are oxygenated polycyclic aromatic hydrocarbons (PAHs), and reports about the aryl hydrocarbon receptor …
Number of citations: 62 setac.onlinelibrary.wiley.com
P Císař, M Nobilis, Z Vybíralová, M Holčapek… - … of pharmaceutical and …, 2005 - Elsevier
The disposition of a new potential antineoplastic drug dimefluron after an oral administration to rats was investigated. Dimefluron, 3,9-dimethoxy-5-(2-dimethylaminoethoxy)-7H-benzo[c]…
Number of citations: 13 www.sciencedirect.com
H Roohi, P Alizadeh - sid.ir
In this work, intramolecular photo-induced proton transfers in 6-hydroxy-7H-benzo [c] fluoren-7-one (HBFO) and its substituted compound in gas phase are investigated using TD-DFT …
Number of citations: 2 www.sid.ir

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